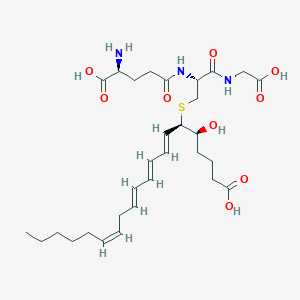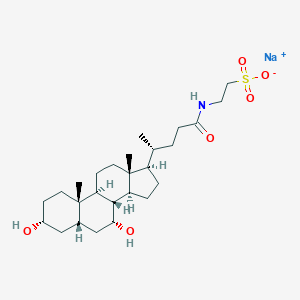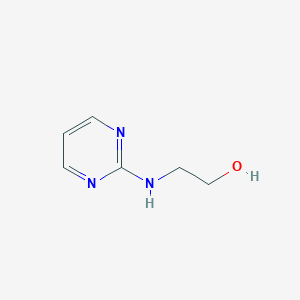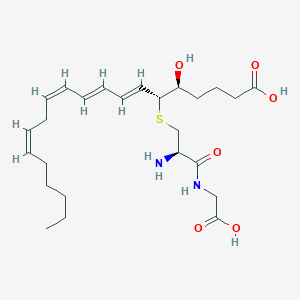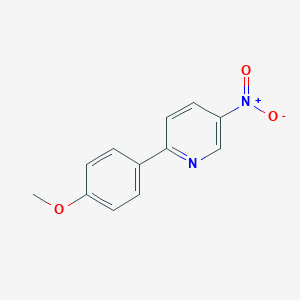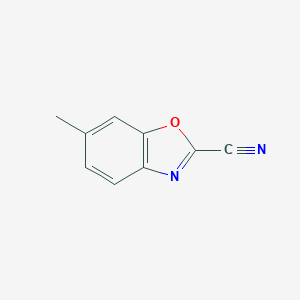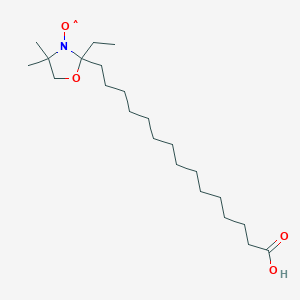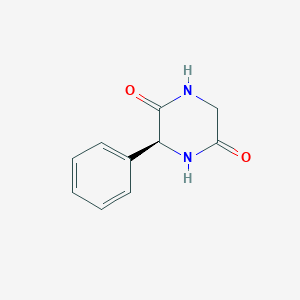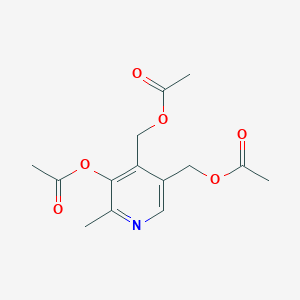
Vitamin B6, triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin B6, also known as pyridoxine, is an essential nutrient that is required for various physiological functions in the body . It plays a crucial role in the metabolism of amino acids, carbohydrates, and lipids, as well as in the synthesis of neurotransmitters and hemoglobin. The term Vitamin B6 refers to a group of six chemically similar compounds, i.e., vitamers, which can be interconverted in biological systems .
Synthesis Analysis
The first total synthesis of vitamin B6 and the elucidation of its chemical structure have been examined . The present knowledge of novel syntheses of vitamin B6 derivatives, their diversity, and bioavailability have been summarized . Vitamin B6 triacetate is synthesized through the reaction of Vitamin B6, triacetate hydrochloride with acetic anhydride in the presence of a catalyst.Molecular Structure Analysis
Vitamin B6 comprises a group of six chemically related compounds, i.e., vitamers, that all contain a pyridine ring as their core . These are pyridoxine, pyridoxal, pyridoxamine, and their respective phosphorylated derivatives pyridoxine 5’-phosphate, pyridoxal 5’-phosphate, and pyridoxamine 5’-phosphate .Chemical Reactions Analysis
Vitamin B6 is crucial to diverse metabolic processes in humans, animals, plants, and microorganisms . It is involved in more than 140 cellular reactions, mostly related to amino acid biosynthesis and catabolism, but is also involved in fatty acid biosynthesis and other physiological functions .Physical And Chemical Properties Analysis
Vitamin B6 is a water-soluble vitamin, one of the B vitamins . The vitamin actually comprises a group of six chemically related compounds, i.e., vitamers, that all contain a pyridine ring as their core .Propiedades
IUPAC Name |
[5-acetyloxy-4-(acetyloxymethyl)-6-methylpyridin-3-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-8-14(21-11(4)18)13(7-20-10(3)17)12(5-15-8)6-19-9(2)16/h5H,6-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNIMJWRDHXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1OC(=O)C)COC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Acetyloxy-4-(acetyloxymethyl)-6-methylpyridin-3-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


